An In-depth Technical Guide to the Chemical Properties of N-Carbobenzoxy-L-glutamic Acid
An In-depth Technical Guide to the Chemical Properties of N-Carbobenzoxy-L-glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
N-Carbobenzoxy-L-glutamic acid, also known as Cbz-L-glutamic acid or Z-L-Glu-OH, is a pivotal derivative of L-glutamic acid widely utilized in the field of peptide chemistry and pharmaceutical development.[1][2] Its defining feature is the carbobenzoxy (Cbz or Z) protecting group attached to the α-amino nitrogen.[2] This strategic modification allows for the selective protection of the amino group, enabling controlled coupling reactions at the carboxylic acid functionalities during complex synthetic processes like solid-phase and solution-phase peptide synthesis.[1][2] The stability of the Cbz group under acidic conditions and its facile removal through methods like hydrogenolysis make it a versatile tool for chemists.[1]
Core Chemical and Physical Properties
The fundamental properties of N-Carbobenzoxy-L-glutamic acid are summarized below, providing a quantitative overview for experimental design and execution.
| Property | Value | Source(s) |
| Molecular Formula | C13H15NO6 | [1][3] |
| Molecular Weight | 281.26 g/mol | [3][4] |
| CAS Number | 1155-62-0 | [3][5] |
| Appearance | White to off-white solid, powder, or crystal | [1][3][5] |
| Melting Point | 115-122 °C | [1][4][5] |
| Boiling Point | 529.1°C at 760 mmHg (estimated) | [1] |
| Density | ~1.28 g/cm³ (rough estimate) | [1][4] |
| Specific Rotation [α]D | -7.0° to -8.0° (c=8 or 10, Acetic Acid) | [1][4] |
| Solubility | Soluble in DMSO (100 mg/mL), DMF, and Methanol. | [3][4] |
| Storage Conditions | Room temperature, sealed in a dry environment. Recommended cool and dark place (<15°C). For long-term stability as a powder, -20°C is recommended for up to 3 years. In solvent, store at -80°C for up to 6 months. | [1][3][4][6] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of N-Carbobenzoxy-L-glutamic acid are critical for its effective use and quality control.
1. Synthesis of N-Carbobenzoxy-L-glutamic Acid
This protocol is based on the reaction of L-glutamic acid with benzyl (B1604629) chloroformate under alkaline conditions.[7][8]
-
Materials: L-glutamic acid, 12% Sodium Hydroxide (NaOH) solution, Benzyl Chloroformate (Cbz-Cl), Hydrochloric Acid (HCl), organic solvent (e.g., ethyl acetate), deionized water.
-
Procedure:
-
In a reactor, dissolve L-glutamic acid (e.g., 44.2 kg) in a 12% NaOH solution (e.g., 167 kg), cooling the mixture to 0-5°C.[7][8]
-
While maintaining the temperature between -8°C and 8°C, slowly add benzyl chloroformate (e.g., 72.4 kg) to the solution.[7][8]
-
Simultaneously, drip additional 12% NaOH solution to maintain the system's pH between 8 and 10. The addition is typically completed over several hours.[7][8]
-
After the reaction is complete, adjust the pH of the impure N-carbobenzoxy-(Cbz) Sodium Glutamate solution to 4-5 with acid.[7][8]
-
Extract impurities from the solution using an appropriate organic solvent.[7][8]
-
Further acidify the aqueous solution to a strongly acidic pH to precipitate the crude product.[7][8]
-
Collect the crude product by filtration.[7]
-
2. Purification by Recrystallization
This procedure outlines the purification of the crude product obtained from synthesis.[7]
-
Materials: Crude N-Carbobenzoxy-L-glutamic acid, deionized water.
-
Procedure:
-
Add the crude product (e.g., 150 kg) to deionized water (e.g., 300 kg).[7]
-
Heat the mixture to 50-60°C to fully dissolve the solid.[7]
-
Allow the solution to cool, which will cause white crystals of the purified product to precipitate.[7]
-
Collect the crystals by filtration (e.g., using a centrifuge).[7]
-
Dry the final product under forced air at 75-80°C for approximately 10 hours. The expected purity can be upwards of 99% as determined by HPLC.[7]
-
3. Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method to assess the purity of N-Carbobenzoxy-L-glutamic acid.[7] While specific column and mobile phase details can vary, a general approach for analyzing related compounds is provided.
-
Instrumentation: HPLC system with a suitable detector (e.g., UV/Vis or MS).
-
Column: A reversed-phase column (e.g., C18) or a HILIC column for polar compounds.[9][10]
-
Mobile Phase: A gradient of an organic solvent (like acetonitrile) and an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or acetate (B1210297) to improve ionization for MS detection).[9]
-
Sample Preparation: Dissolve a known quantity of the compound in a suitable solvent (e.g., DMSO, Methanol).[3][4]
-
Detection: For purity analysis, UV detection is common. For more detailed analysis or identification in complex mixtures, Mass Spectrometry (MS) can be coupled with HPLC.[9][10][11] The purity is often determined by the area percentage of the main peak.[7]
Applications and Logical Workflows
The primary application of N-Carbobenzoxy-L-glutamic acid is as a building block in peptide synthesis.[1] The Cbz group serves as an orthogonal protecting group for the α-amino function, allowing for selective reactions.[1][12]
In peptide synthesis, the protected N-Carbobenzoxy-L-glutamic acid can be coupled with another amino acid or a growing peptide chain. The Cbz group prevents the amino group from participating in the coupling reaction.[12][13] After the desired peptide bond is formed, the Cbz group can be selectively removed.
Stability and Reactivity
N-Carbobenzoxy-L-glutamic acid is stable under recommended storage conditions.[6] It is incompatible with strong acids and alkalis.[6] The primary reactivity centers are the two carboxylic acid groups and the protected amino group. The Cbz group is stable to acidic conditions used for Boc-group removal but can be cleaved by hydrogenolysis (e.g., H₂ over Pd/C) or strong acids like HBr in acetic acid.[1][12] This orthogonal stability is fundamental to its utility in multi-step peptide synthesis.[1]
Safety Information
According to safety data, N-Carbobenzoxy-L-glutamic acid is classified as an irritant.[1]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Transportation: It is considered non-hazardous for all modes of transport.[1]
References
- 1. 1155-62-0(N-Carbobenzoxy-L-glutamic acid) | Kuujia.com [kuujia.com]
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N-Cbz-L-glutamic acid CAS#: 1155-62-0 [m.chemicalbook.com]
- 5. N-Cbz-L-glutamic acid | 1155-62-0 [chemicalbook.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. CN1532190A - Method for producing N-benzyloxy carbonyl glutamic acid - Google Patents [patents.google.com]
- 8. CN1318396C - Method for producing N-benzyloxy carbonyl glutamic acid - Google Patents [patents.google.com]
- 9. helixchrom.com [helixchrom.com]
- 10. mdpi.com [mdpi.com]
- 11. [Determination of N-carbamyl-L-glutamic acid in feedstuff by high performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. 399. Amino-acids and peptides. Part I. An examination of the use of carbobenzyloxy-L-glutamic anhydride in the synthesis of glutamyl-peptides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
